molecular formula C16H13N3O2S B2945775 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid CAS No. 440334-25-8

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid

Cat. No.: B2945775
CAS No.: 440334-25-8
M. Wt: 311.36
InChI Key: XBVKXOKUZZSJQC-UHFFFAOYSA-N
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Description

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with carbon disulfide under basic conditions to form 2-sulfanylidene-1H-quinazolin-4-one.

    Aminomethylation: The quinazoline derivative is then subjected to aminomethylation using formaldehyde and a suitable amine to introduce the aminomethyl group.

    Coupling with Benzoic Acid: The final step involves coupling the aminomethylated quinazoline with benzoic acid, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Sulfonamide derivatives: These compounds also contain a sulfur atom and are known for their antimicrobial properties.

Uniqueness

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid is unique due to its specific combination of a quinazoline core with a sulfanylidene group and a benzoic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

440334-25-8

Molecular Formula

C16H13N3O2S

Molecular Weight

311.36

IUPAC Name

4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C16H13N3O2S/c20-15(21)11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-16(22)19-14/h1-8H,9H2,(H,20,21)(H2,17,18,19,22)

InChI Key

XBVKXOKUZZSJQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)C(=O)O

solubility

not available

Origin of Product

United States

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